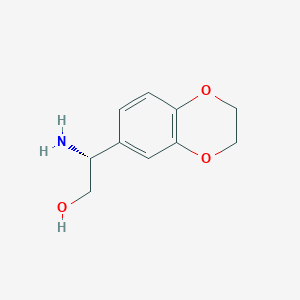

(2r)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol

CAS No.:

Cat. No.: VC17471025

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | (2R)-2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |

| Standard InChI | InChI=1S/C10H13NO3/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2/t8-/m0/s1 |

| Standard InChI Key | ZNJZGKGERMMBKM-QMMMGPOBSA-N |

| Isomeric SMILES | C1COC2=C(O1)C=CC(=C2)[C@H](CO)N |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)C(CO)N |

Introduction

(2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a benzodioxin moiety, known for its biological activity, particularly in drug development. The structure includes an amino group and a hydroxyl group adjacent to the benzodioxin structure, which enhances its biological activity compared to similar compounds.

Chemical Reactions

-

Nucleophilic Substitution: The amino group acts as a nucleophile in reactions with electrophiles.

-

Esterification and Etherification: The hydroxyl group can form esters or ethers with carboxylic acids or alkyl halides, respectively.

-

Condensation Reactions: The compound can engage in condensation reactions with carbonyl compounds to form imines or amides.

Synthesis Methods

The synthesis of (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol typically involves multi-step organic reactions. Common methods include traditional organic synthesis techniques and electrochemical reactions. The electrochemical method requires a buffered aqueous solution and specific voltages to achieve the desired oxidation state of the reactants. Purification often involves techniques such as flash chromatography to isolate the target compound from by-products.

Biological Activity and Applications

Research indicates that (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol exhibits notable biological activity, particularly in neuroprotection and modulation of neurotransmitter systems. It may act as an inhibitor of certain enzymes involved in neurotransmission, contributing to its therapeutic potential in treating neurological disorders.

Interaction Studies

Interaction studies focus on the compound's binding affinity to various receptors and enzymes. Preliminary studies suggest interactions with serotonin and dopamine receptors, influencing mood and cognitive functions.

Comparison with Similar Compounds

Several compounds share structural features with (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol, including:

The uniqueness of (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol lies in its specific stereochemistry and the presence of both an amino and hydroxyl group adjacent to the benzodioxin structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume